
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-methoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperazine ring can be reduced to form a piperidine ring.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.
Scientific Research Applications
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors in the body, leading to modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .
Biological Activity
Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C_{16}H_{22}N_{2}O_{3}
- Molecular Weight : Approximately 306.406 g/mol
- Structural Features :
- Tert-butyl group
- Piperazine ring
- Methoxyphenyl moiety
These features contribute to its reactivity and interaction with biological targets, particularly in the context of neuropharmacology.
This compound primarily interacts with various neurotransmitter receptors, notably:
- Serotonin Receptors : It may influence serotonin pathways, particularly through the 5-HT1A receptor, which is implicated in mood and anxiety disorders.
- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are crucial for regulating mood and reward pathways .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models by modulating serotonin levels.
- Antimicrobial Activity : Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent .
- Neuroprotective Properties : The compound's ability to interact with neurotransmitter systems may confer neuroprotective effects, warranting further investigation into its therapeutic applications.
Case Study 1: Neuropharmacological Evaluation
In a study evaluating the effects of piperazine derivatives on anxiety-like behavior in mice, this compound was administered at varying doses. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent .
Case Study 2: Antimicrobial Screening
A high-throughput screening of a library of compounds revealed that this compound exhibited moderate activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of around 20 µM. This highlights its potential for further development as an anti-tuberculosis agent .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | MIC (µM) |
---|---|---|---|
This compound | Structure | Antidepressant, Antimicrobial | ~20 |
Similar Piperazine Derivative A | Structure | Antidepressant | ~15 |
Similar Piperazine Derivative B | Structure | Antimicrobial | ~25 |
This table illustrates how this compound compares to structurally similar compounds in terms of biological activity and potency.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxyphenyl)piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) in anhydrous dichloromethane or tetrahydrofuran . Key parameters for optimization include:
- Temperature : Maintained at 0–5°C during reagent addition to minimize side reactions.
- Solvent choice : Polar aprotic solvents enhance reactivity and solubility.
- Base selection : Triethylamine is preferred for its ability to scavenge HCl byproducts efficiently.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (70–85%) are reported using inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR :
- Piperazine ring protons : Resonate as two triplets at δ 2.5–3.5 ppm (NCH₂) and δ 3.6–4.0 ppm (NCO₂).
- 4-Methoxyphenyl group : A singlet at δ 3.8 ppm (OCH₃) and aromatic protons as doublets (δ 6.8–7.2 ppm) .
- IR spectroscopy : Confirm the carbamate C=O stretch at ~1680–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₆H₂₃N₂O₃⁺: 299.1756) with fragmentation peaks at m/z 156 (piperazine moiety) and 121 (4-methoxyphenyl fragment) .
Q. How does the tert-butyl carbamate (Boc) group influence the compound’s stability and reactivity in downstream modifications?
The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during storage and acidic/basic reaction conditions. It is selectively cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the free amine for subsequent functionalization (e.g., amidation, alkylation). The bulky tert-butyl group also sterically hinders undesired side reactions at the piperazine nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models for this compound?
Discrepancies in bond lengths/angles between X-ray crystallography (e.g., SHELX-refined structures ) and DFT-optimized models often arise from crystal packing effects or solvent interactions. Mitigation strategies include:
- High-resolution data collection : Use synchrotron radiation for <0.8 Å resolution.
- DFT corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals forces in the solid state.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) to validate packing motifs .
Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized targets (KD values typically 1–10 µM for piperazine derivatives).
- Molecular docking (AutoDock Vina) : Use the 4-methoxyphenyl moiety as a pharmacophore anchor in hydrophobic pockets. Validate with mutagenesis studies on key residues (e.g., Tyr, Phe in binding sites) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, critical for structure-activity relationship (SAR) optimization .
Q. How can reaction yields be improved in large-scale synthesis while minimizing byproducts?
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., over-alkylation) .
- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology. For example, a 2:1 molar ratio of tert-butyl chloroformate to piperazine maximizes carbamate formation .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and trigger endpoint detection .
Q. What computational approaches predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on bioactivity?
- QSAR models : Train on datasets of piperazine derivatives with measured IC₅₀ values. Methoxy-to-ethoxy substitutions typically increase lipophilicity (clogP +0.5), altering membrane permeability .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess substituent effects on binding stability. The 4-methoxyphenyl group shows stronger π-π stacking than ethoxy analogs in serotonin receptor models .
Properties
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFRRJHIJQRWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
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